molecular formula C13H12ClN3 B14502167 4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline

4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline

Cat. No.: B14502167
M. Wt: 245.71 g/mol
InChI Key: WPRRWTZCKYTGRJ-GHRIWEEISA-N
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Description

4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline is an organic compound that belongs to the class of anilines It features a phenyl group attached to a hydrazinylidene moiety, with a chlorine atom at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline typically involves the reaction of 4-chloroaniline with benzaldehyde hydrazone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A precursor in the synthesis of 4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline.

    Benzaldehyde hydrazone: Another precursor used in the synthesis.

    4-chloro-2-nitroaniline: A related compound with a nitro group instead of the hydrazinylidene group.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrazinylidene group allows for unique interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

4-chloro-2-[(E)-C-phenylcarbonohydrazonoyl]aniline

InChI

InChI=1S/C13H12ClN3/c14-10-6-7-12(15)11(8-10)13(17-16)9-4-2-1-3-5-9/h1-8H,15-16H2/b17-13+

InChI Key

WPRRWTZCKYTGRJ-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N)/C2=C(C=CC(=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C2=C(C=CC(=C2)Cl)N

solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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